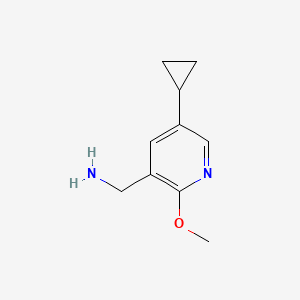
8-methoxy-4,4-dimethyl-3H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-4,4-dimethyl-3H-isoquinoline is a chemical compound belonging to the isoquinoline family, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.
Synthetic Routes and Reaction Conditions:
Biltz Synthesis: This method involves the cyclization of o-aminobenzyl alcohols with methoxy groups in the presence of strong acids.
Pictet-Spengler Reaction: This reaction involves the condensation of tryptamines with aldehydes or ketones under acidic conditions to form isoquinolines.
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow chemistry and green chemistry principles are often employed to minimize waste and improve sustainability.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its dihydroisoquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated or alkylated isoquinolines.
科学的研究の応用
8-Methoxy-4,4-dimethyl-3H-isoquinoline has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects, such as its role in modulating neurotransmitter systems.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 8-methoxy-4,4-dimethyl-3H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes.
4-Hydroxy-2-quinolones: Known for their antiviral and anticancer properties.
Uniqueness: 8-Methoxy-4,4-dimethyl-3H-isoquinoline is unique due to its specific structural features, such as the methoxy group and the dimethyl substitution, which confer distinct chemical and biological properties compared to other isoquinolines.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
8-methoxy-4,4-dimethyl-3H-isoquinoline |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-13-7-9-10(12)5-4-6-11(9)14-3/h4-7H,8H2,1-3H3 |
InChIキー |
OLPAZQALIVGHRL-UHFFFAOYSA-N |
正規SMILES |
CC1(CN=CC2=C1C=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


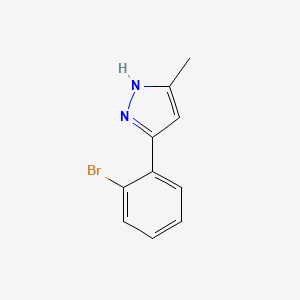

![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
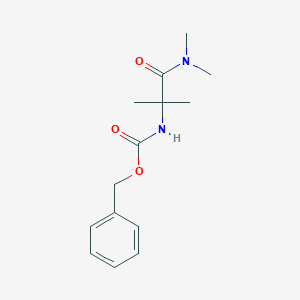
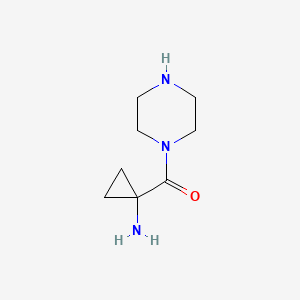

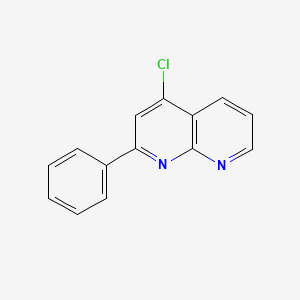


![7-Bromo-2-(bromomethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B15358344.png)


![2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B15358367.png)
